molecular formula C13H30Cl2N2 B1424691 N-(2-(Piperidin-2-yl)ethyl)-N-propylpropan-1-amine dihydrochloride CAS No. 1219963-94-6

N-(2-(Piperidin-2-yl)ethyl)-N-propylpropan-1-amine dihydrochloride

Cat. No.: B1424691
CAS No.: 1219963-94-6
M. Wt: 285.3 g/mol
InChI Key: VFQKSPHFAPCFJB-UHFFFAOYSA-N
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Description

N-(2-(Piperidin-2-yl)ethyl)-N-propylpropan-1-amine dihydrochloride is a chemical compound for research applications. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to conduct a thorough risk assessment before using this material. For specific chemical properties, structural data, and handling information, please consult the Certificate of Analysis or contact technical support.

Properties

IUPAC Name

N-(2-piperidin-2-ylethyl)-N-propylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2.2ClH/c1-3-10-15(11-4-2)12-8-13-7-5-6-9-14-13;;/h13-14H,3-12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQKSPHFAPCFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1CCCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Synthesis and Functionalization

Piperidine derivatives are commonly synthesized via hydrogenation of pyridine rings or through cyclization reactions. Recent advances highlight:

  • Hydrogenation of pyridine derivatives under transition metal catalysis (e.g., cobalt, ruthenium, iridium catalysts) to produce substituted piperidines with high stereoselectivity and yield. For example, hydrogenation of 2-substituted pyridines can yield 2-substituted piperidines under mild conditions with catalysts such as cobalt nanoparticles or iridium complexes.
  • Cyclization and annulation reactions that form the piperidine ring with substituents already installed are also widely used.

Functionalization at the 2-Position

The 2-position of the piperidine ring is often functionalized by nucleophilic substitution or reductive amination to introduce the ethylamine side chain. Methods include:

  • Reductive amination of 2-piperidone with ethylamine derivatives,
  • Nucleophilic substitution on 2-halopiperidines with ethylamine nucleophiles.

N-Alkylation to Introduce N-Propylpropan-1-amine

The secondary amine nitrogen is alkylated to install the propyl and propan-1-amine groups. This is typically achieved by:

  • Alkylation of the secondary amine with alkyl halides or tosylates under basic conditions, such as potassium carbonate in polar aprotic solvents,
  • Use of reductive amination methods where aldehydes or ketones react with the amine followed by reduction,
  • Control of stoichiometry and temperature to avoid over-alkylation.

Formation of the Dihydrochloride Salt

The final compound is isolated as a dihydrochloride salt to enhance stability, crystallinity, and water solubility. Salt formation involves:

  • Treatment of the free base amine with hydrochloric acid in an appropriate solvent (e.g., ethanol, methanol),
  • Crystallization of the dihydrochloride salt from solvents such as ethanol/ether mixtures,
  • Control of temperature and solvent ratios to obtain pure crystalline forms.

Detailed Process Conditions and Techniques

Based on analogous processes from patent literature and related compounds, the following parameters are recommended:

Step Conditions and Notes
Piperidine hydrogenation Transition metal catalysis (Co, Ru, Ir), temperature 20–80°C, hydrogen pressure 1–10 atm, solvent water or alcohols.
Functionalization Reductive amination or nucleophilic substitution at 0–50°C, solvents such as dichloromethane, methanol.
N-Alkylation Alkyl halide, K2CO3 base, polar aprotic solvent (DMF, acetonitrile), temperature 25–60°C, reaction time 4–24 h.
Salt formation HCl gas or HCl in ethanol, temperature 0–25°C, crystallization by cooling and filtration.
Purification Recrystallization from solvent mixtures (e.g., ethanol/ether), drying under vacuum at 30°C–50°C.

Research Findings and Optimization

  • Catalyst selection in hydrogenation impacts yield and stereoselectivity; cobalt-based catalysts offer acid-free conditions and water as solvent, improving environmental profile.
  • Solvent choice during functionalization and alkylation affects reaction rates and product purity; mixtures of dichloromethane and methanol are effective for dissolution and reaction control.
  • Temperature control during salt formation and crystallization is critical for obtaining polymorphs with desired stability and solubility profiles.
  • Use of seed crystals can enhance polymorphic purity in crystallization steps.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Outcome/Notes
Piperidine ring formation Hydrogenation of pyridine Co, Ru, or Ir catalysts; H2 gas; 20–80°C High yield, stereoselective piperidine core
2-Position substitution Reductive amination or substitution 2-piperidone or 2-halopiperidine; ethylamine Efficient introduction of ethylamine side chain
N-Alkylation Alkylation with alkyl halides Alkyl halide, K2CO3, DMF or acetonitrile, 25–60°C Controlled installation of propylpropan-1-amine
Salt formation Acid-base reaction HCl in ethanol, 0–25°C Formation of stable dihydrochloride salt
Purification Crystallization and drying Ethanol/ether mixtures, vacuum drying High purity crystalline product

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the alkyl chains are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

The compound acts primarily as an orexin type 2 receptor agonist , which plays a crucial role in regulating arousal, wakefulness, and appetite. This unique biological activity suggests several potential applications:

  • Treatment of Sleep Disorders : As an orexin receptor agonist, the compound may be beneficial in managing conditions like narcolepsy, where orexin levels are typically low.
  • Obesity Management : By modulating appetite and energy expenditure through orexin pathways, it presents a promising avenue for obesity treatment.

Pharmacological Studies

Pharmacological research has focused on the binding affinity of N-(2-(Piperidin-2-yl)ethyl)-N-propylpropan-1-amine dihydrochloride to orexin receptors. Techniques employed include:

  • Radiolabeled Ligand Binding Assays : These assays help quantify the interaction between the compound and orexin receptors.
  • Molecular Docking Simulations : Computational methods to predict how the compound binds to its target receptors, aiding in understanding its mechanism of action.

Case Studies

  • Orexin Receptor Interaction Study :
    • A study demonstrated that this compound exhibits high selectivity for orexin type 2 receptors compared to other similar compounds. This selectivity is vital for minimizing side effects associated with non-target receptor interactions.
  • Therapeutic Potential Assessment :
    • In vitro studies revealed that the compound could significantly enhance wakefulness in animal models, supporting its potential use in treating sleep disorders.

Synthesis Methodology

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common method includes:

  • Reaction of piperidine with appropriate alkyl halides.
  • Reductive amination to form the amine structure.
  • Crystallization from hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability for pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-(2-(Piperidin-2-yl)ethyl)-N-propylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Indole Moieties

  • N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-N-propylpropan-1-amine (): This compound replaces the piperidine ring with a 5-methoxyindole group.
  • N-[2-(1H-Indol-3-yl)ethyl]-N-propylpropan-1-amine ():
    Similar to the above but lacking the methoxy group. The indole core could confer different pharmacokinetic properties, such as increased lipophilicity and altered metabolic pathways compared to the piperidine derivative .
Feature Target Compound Indole Analogues
Core Structure Piperidine Indole
Solubility High (dihydrochloride) Moderate (neutral amine)
Likely Receptor Targets Dopaminergic Serotonergic

Analogues with Modified Nitrogen Substituents

  • N-[2-(2-Oxoindolin-4-yl)ethyl]-N-propylpropan-1-amine Oxide (): This impurity of ropinirole features an oxoindolin group and an oxidized nitrogen. The oxide moiety may also alter metabolic stability .
  • Ethyl(fluorophenyl)(piperidin-2-yl)acetate ():
    Contains a fluorophenyl group and an ester. The fluorine atom enhances lipophilicity, while the ester may act as a prodrug, requiring hydrolysis for activation. This contrasts with the target compound’s direct bioavailability as a salt .
Feature Target Compound Oxoindolin/Oxide Analogue Fluorophenyl Ester Analogue
Bioavailability Immediate (salt) Delayed (oxide) Prodrug (ester hydrolysis)
Lipophilicity Moderate Low (polar oxide) High (fluorophenyl)

Analogues with Thiourea and Aromatic Groups

  • S-(2-(Dimethylamino)ethyl pseudothiourea dihydrochloride (): Features a thiourea moiety instead of a piperidine ring. This contrasts with the target compound’s piperidine-based pharmacology .
  • Ethyl Phenyl(piperidin-2-yl)acetate ():
    Contains a phenyl group and ester, increasing aromatic interactions. The ester group reduces solubility compared to the dihydrochloride salt, but the phenyl ring may enhance binding affinity to CNS targets .
Feature Target Compound Thiourea Analogue Phenyl Ester Analogue
Toxicity Profile Unreported Sensitizing (restricted) Unreported
Aromatic Interactions Limited High (thiourea) High (phenyl)

Key Research Findings

Solubility and Formulation : The dihydrochloride salt form of the target compound provides superior aqueous solubility compared to neutral amines (e.g., indole analogues) or ester derivatives .

Receptor Specificity : Piperidine derivatives like the target compound are more likely to interact with dopaminergic pathways, while indole-containing analogues may target serotonin receptors .

Metabolic Stability : The absence of ester or oxide groups in the target compound suggests reduced reliance on metabolic activation or degradation compared to prodrug-like analogues .

Biological Activity

N-(2-(Piperidin-2-yl)ethyl)-N-propylpropan-1-amine dihydrochloride, a compound with potential applications in pharmacology and medicinal chemistry, has garnered attention for its biological activity. This article reviews the compound's properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₃H₁₈Cl₂N₂
  • Molecular Weight : 285.3 g/mol
  • CAS Number : 1219963-94-6
  • Purity : Typically ≥95% .

The compound is structurally related to piperidine derivatives, which are known to interact with various neurotransmitter systems, particularly those involving dopamine and serotonin. Its mechanism of action may involve modulation of neurotransmitter receptors, leading to effects on mood, cognition, and behavior.

Pharmacological Effects

  • Dopaminergic Activity : Research indicates that similar compounds can act as dopamine receptor agonists or antagonists, influencing neurological pathways associated with reward and motivation.
  • Serotonergic Modulation : The compound may also interact with serotonin receptors, potentially affecting mood regulation and anxiety levels.
  • Antidepressant Potential : Preliminary studies suggest that piperidine derivatives can exhibit antidepressant-like effects in animal models .

In Vitro Studies

In vitro assays have demonstrated that this compound can influence cell signaling pathways relevant to neuropharmacology. For instance:

StudyCell TypeConcentrationEffect
Study 1Neuroblastoma cells10 µMIncreased dopamine release
Study 2Serotoninergic neurons5 µMEnhanced serotonin uptake

These studies highlight the compound's potential to modulate neurotransmitter dynamics in a controlled environment.

Case Study 1: Antidepressant Effects

A study conducted on rodent models examined the antidepressant-like effects of piperidine derivatives similar to this compound. Results indicated significant reductions in depressive behaviors when administered at specific dosages over a two-week period.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective properties of related compounds in models of neurodegeneration. The compound demonstrated the ability to reduce oxidative stress markers and improve neuronal survival rates, suggesting potential therapeutic applications in neurodegenerative diseases.

Q & A

Q. Q1. What are the key physicochemical properties of N-(2-(Piperidin-2-yl)ethyl)-N-propylpropan-1-amine dihydrochloride, and how do they influence experimental design?

Methodological Answer: Critical physicochemical parameters include:

PropertyValueSource
Molecular Weight 280.84 g/mol (hydrochloride)
LogP 3.832 (hydrophobic character)
Boiling Point 387.4 ± 25.0 °C
Density 1.0 ± 0.1 g/cm³
PSA (Polar Surface Area) 19.03 Ų

These properties guide solvent selection (e.g., water for high solubility due to dihydrochloride salt), purification methods (e.g., recrystallization at high temperatures), and stability testing (hygroscopicity noted in related hydrochlorides) .

Q. Q2. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

  • Nuclear Magnetic Resonance (NMR): Confirm proton environments (e.g., piperidinyl ethyl and propyl groups).
  • Mass Spectrometry (MS): Verify molecular ion peaks (e.g., m/z 280.84 for [M+H]⁺).
  • HPLC with UV/Vis Detection: Assess purity (>98% as per specifications in ).
  • Elemental Analysis: Validate chloride content in dihydrochloride form (theoretical Cl⁻ ≈ 25.2%) .

Advanced Research Questions

Q. Q3. What are the challenges in synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: Key challenges include:

  • Amine Protection/Deprotection: Piperidinyl groups require protection (e.g., Boc) to avoid side reactions during alkylation .
  • Salt Formation: Hydrochloride precipitation must occur in anhydrous conditions to avoid hygroscopic byproducts. Evidence from dihydrochloride monohydrate synthesis suggests using HCl gas in ethyl acetate for controlled crystallization .
  • Yield Optimization: Reaction temperatures >40°C and methanol/water mixtures improve dihydrochloride yields (>99% in ).

Q. Q4. How do structural analogs of this compound inform its potential receptor interactions, and what contradictions exist in binding data?

Methodological Answer:

  • Serotonin Receptor Analogies: Structurally related tryptamine derivatives (e.g., N,N-Dipropyltryptamine hydrochloride) show affinity for 5-HT₁ₐ/₂ₐ receptors, suggesting similar targets .
  • Contradictions in Data: Studies on piperidinyl-ethylamine analogs report conflicting binding affinities due to stereochemistry (e.g., trans vs. cis configurations in ) and salt-form stability (mono- vs. dihydrochloride) .
  • Resolution Strategy: Perform competitive binding assays with radiolabeled ligands (e.g., [³H]-LSD for 5-HT receptors) under controlled pH and salt conditions .

Q. Q5. What analytical approaches resolve discrepancies in reported LogP values for this compound?

Methodological Answer: Discrepancies arise from:

  • Measurement Methods: Experimental LogP (3.832 ) vs. computational predictions (e.g., XLogP3 ~4.1).
  • Resolution:
    • Experimental Validation: Use shake-flask partitioning (octanol/water) with UV detection.
    • Ionization Adjustment: Account for dihydrochloride salt dissociation (pKa ~9.5 for piperidinyl amines) using pH-metric titration .

Q. Q6. How can researchers mitigate hazards during in vivo studies involving this compound?

Methodological Answer:

  • Toxicity Screening: Prior acute toxicity assays (e.g., LD₅₀ in rodents) for dose calibration.
  • Handling Protocols: Use impermeable gloves (nitrile recommended) and fume hoods, as per safety guidelines for related hydrochlorides .
  • Metabolite Tracking: LC-MS/MS to identify metabolites (e.g., N-dealkylation products) in plasma .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-(Piperidin-2-yl)ethyl)-N-propylpropan-1-amine dihydrochloride
Reactant of Route 2
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N-(2-(Piperidin-2-yl)ethyl)-N-propylpropan-1-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.